molecular formula C8H7N3O2 B1595390 6-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-28-9

6-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No. B1595390
CAS RN: 67625-28-9
M. Wt: 177.16 g/mol
InChI Key: CUUHOYDMDHFMIY-UHFFFAOYSA-N
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Description

6-Methyl-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7N3O2 . It has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .


Molecular Structure Analysis

The InChI code for 6-Methyl-3-nitroimidazo[1,2-a]pyridine is 1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Methyl-3-nitroimidazo[1,2-a]pyridine are not available, imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties .


Physical And Chemical Properties Analysis

6-Methyl-3-nitroimidazo[1,2-a]pyridine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 46.8±0.5 cm3 . The compound has 5 H bond acceptors and 1 freely rotating bond . Its polar surface area is 63 Å2, and it has a molar volume of 124.3±7.0 cm3 .

Scientific Research Applications

Synthesis and Structural Exploration

  • Efficient Synthesis of Bioactive Compounds : New tricyclic pyridinones were synthesized efficiently from 6-halogeno-3-nitroimidazo[1,2-a]pyridines, highlighting the role of 6-methyl-3-nitroimidazo[1,2-a]pyridine in creating potentially bioactive compounds (Vanelle et al., 2005).

  • Fused Triazines Synthesis : The imidazo[1,2-a]pyridine system, specifically 6-methyl-3-nitroimidazo[1,2-a]pyridine, was used to synthesize fused triazines, showcasing its utility in creating structurally diverse molecules with potential biological activities (Zamora et al., 2004).

  • Crystal Structures and Electron Density Studies : Research on 6-nitro-imidazo[1,2-a]pyridines, including 6-methyl variants, revealed insights into their crystal structures and electron density distributions, providing foundational knowledge for further applications (Tafeenko et al., 1996).

Chemical Functionalization and Diversity

  • Functionalization Strategies : Versatile reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine, including 6-methyl variants, were explored to expand the structural diversity of imidazo[1,2-a]pyridines, demonstrating the compound's adaptability in synthesizing various derivatives (Bazin et al., 2013).

  • Novel Derivatives Synthesis : The study of S RN 1 reactions involving 6-methyl-3-nitroimidazo[1,2-a]pyridine led to the creation of new derivatives with potential pharmacological applications, illustrating the compound's role in medicinal chemistry (Vanelle et al., 1991).

Biological and Medicinal Applications

  • Antitumor Activity : 6-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives showed promising results in inhibiting cancer cell line growth, indicating their potential in cancer treatment (Cristalli et al., 1987).

  • parasitic infections (Fersing et al., 2019).
  • Anti-inflammatory Properties : Research on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, closely related to 6-methyl-3-nitroimidazo[1,2-a]pyridine, revealed significant anti-inflammatory and analgesic activities, opening possibilities for their use in treating inflammation-related conditions (Di Chiacchio et al., 1998).

Environmental and Degradation Studies

  • Photodegradation of Neonicotinoids : Studies on the photodegradation of novel nitromethylene neonicotinoids, which include structures similar to 6-methyl-3-nitroimidazo[1,2-a]pyridine, provide insights into their environmental stability and degradation pathways, critical for assessing environmental impact (Zhao et al., 2010).

  • Microbial Degradation Mechanism : The degradation mechanism of insecticides structurally related to 6-methyl-3-nitroimidazo[1,2-a]pyridine by soil bacteria was investigated, offering valuable information on the environmental biodegradation of these compounds (Cai et al., 2015).

properties

IUPAC Name

6-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHOYDMDHFMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2[N+](=O)[O-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316595
Record name 6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitroimidazo[1,2-a]pyridine

CAS RN

67625-28-9
Record name 67625-28-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Brar, S Kumar, SK Pandey, KK Bhasin… - Journal of Molecular …, 2018 - Elsevier
Molecular self-assembly of aromatic organic molecules based of imidazo[1,2-a]pyridine ring system has been successfully accomplished by regiospecific modulation of substituents …
Number of citations: 6 www.sciencedirect.com
P Puthiaraj, A Ramu… - Asian Journal of Organic …, 2014 - Wiley Online Library
A copper terephthalate metal–organic framework (Cu(BDC) MOF, BDC=1,4‐benzenedicarboxylate) is used as a highly efficient heterogeneous catalyst for the one‐pot, atom‐…
Number of citations: 34 onlinelibrary.wiley.com
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com
Z Tber, NG Biteau, L Agrofoglio, J Cros… - European Journal of …, 2019 - Wiley Online Library
The convenient preparation of three imidazo[1,2‐a]pyridine‐2‐carboxamide intermediates is reported through known Strecker–Ugi type multicomponent reactions, Tschitschibabin type …

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